molecular formula C15H19N5O B8007217 N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine

N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B8007217
M. Wt: 285.34 g/mol
InChI Key: WDHBDXDHLOZPEP-UHFFFAOYSA-N
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Description

N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is an organic compound that features a pyrimidine ring substituted with a morpholine group and a benzene ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Morpholine: The morpholine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring is treated with morpholine in the presence of a base such as sodium hydride.

    Attachment of the Benzene Ring: The final step involves coupling the pyrimidine derivative with a benzene-1,4-diamine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows it to interact with specific kinase enzymes, inhibiting their activity and thus preventing cancer cell proliferation.

    Biological Studies: The compound is used to study cell signaling pathways and the role of kinases in various biological processes.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of enzyme inhibition and to develop new therapeutic agents.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism by which N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine exerts its effects involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are essential for cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Nilotinib: Another kinase inhibitor with a similar structure, used for patients resistant to imatinib.

Uniqueness

N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which provides distinct binding properties and selectivity for certain kinases. This makes it a valuable compound for developing targeted cancer therapies.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and reactivity make it a versatile tool for studying kinase inhibition and developing new therapeutic agents.

Properties

IUPAC Name

4-N-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-10-14(20-6-8-21-9-7-20)19-15(17-11)18-13-4-2-12(16)3-5-13/h2-5,10H,6-9,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHBDXDHLOZPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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